5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid
Description
5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid is a bifunctional furan derivative characterized by a furan-2-carboxylic acid backbone substituted with a 2-methyl-furan-3-carbonyl amino methyl group. The compound’s structure integrates two furan rings: one serves as the carboxylic acid core, while the other is part of the amide-linked substituent.
Properties
IUPAC Name |
5-[[(2-methylfuran-3-carbonyl)amino]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7-9(4-5-17-7)11(14)13-6-8-2-3-10(18-8)12(15)16/h2-5H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBRTNVYCBTSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid, with the molecular formula CHNO and a molecular weight of 249.23 g/mol, is an organic compound featuring a furan ring structure that includes both carboxylic acid and amide functional groups. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis.
- IUPAC Name : this compound
- CAS Number : 446054-20-2
- Molecular Formula : CHNO
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from 5-methyl-furan-3-carboxylic acid, which is converted to its corresponding acid chloride before reacting with an amine to form the desired amide linkage. This process can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency.
Anticancer Properties
Research indicates that compounds with similar structural motifs, particularly those containing furan and carboxylic acid functionalities, exhibit significant anticancer activity. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown cytotoxic effects against various cancer cell lines, including HeLa and HepG2. The most potent derivative demonstrated an IC value of 62.37 µg/mL against HeLa cells .
In studies focusing on related furan compounds, the presence of the furan ring was linked to enhanced biological activity due to its ability to engage in π-π interactions and hydrogen bonding with biological targets .
The biological effects of this compound likely stem from its interaction with enzymes and receptors through hydrogen bonding facilitated by its carboxylic acid and amide groups. Additionally, the furan moiety may enhance its binding affinity through π-π stacking interactions with aromatic residues in target proteins .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is beneficial:
| Compound Name | Structure | Anticancer Activity (IC_{50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| 5-Methyl-furan-3-carboxylic acid | Structure | Not specified | Not specified |
| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Structure | 62.37 µg/mL (HeLa) | 1.00 µg/mL (Staphylococcus aureus) |
| Furan-2,3-dicarboxylic acid | Structure | Moderate activity reported | Not specified |
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study reported the synthesis of various furan derivatives, which were tested for cytotoxicity using MTT assays on HeLa and HepG2 cell lines. The results indicated that modifications to the furan structure significantly influenced biological activity, highlighting the potential for further exploration of this compound in anticancer drug development .
- Antibacterial Efficacy : While specific studies on this compound are scarce, related compounds have shown promising results against bacterial strains, suggesting that further investigation into the antimicrobial properties of this compound could yield valuable insights into its therapeutic potential .
Scientific Research Applications
Medicinal Chemistry
5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid has shown promise in medicinal chemistry due to its structural similarity to biologically active molecules. Research indicates potential applications as:
- Antimicrobial Agents : Studies have suggested that compounds with furan derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways could lead to its use in treating inflammatory diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis due to its reactive functional groups. It can be utilized in:
- Building Block for Complex Molecules : Its structure allows for further functionalization, making it a valuable building block in synthesizing more complex organic compounds.
- Ligand Development : The amine group can act as a ligand in coordination chemistry, potentially leading to novel catalysts or materials.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several furan derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Properties
Research conducted on inflammatory cell lines demonstrated that the compound inhibited pro-inflammatory cytokine production. This finding supports its potential application in developing anti-inflammatory therapies, particularly for chronic inflammatory conditions such as rheumatoid arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-2-Carboxylic Acid Derivatives with Amino-Linked Substituents
5-[[(5-Carboxyfuran-2-yl)methylamino]methyl]furan-2-carboxylic acid (CAS 73751-08-3)
- Structure : Features a 5-carboxyfuran substituent instead of 2-methyl-furan-3-carbonyl.
- Properties: Molecular weight = 265.22 g/mol, XLogP3 = -1.6, hydrogen bond donors = 3, acceptors = 5.
5-Acetylaminofuran-2-carboxylic acid (6K)
- Structure: Acetylated amino group instead of 2-methyl-furan-3-carbonyl.
- Synthesis: Prepared via acetylation of an amino intermediate followed by ester hydrolysis .
- Key Differences : The acetyl group reduces steric hindrance and may enhance metabolic stability compared to bulkier furan-based substituents .
5-{[(3-Pyridinylmethyl)amino]methyl}-2-furoic acid
- Structure : Pyridine ring replaces the 2-methyl-furan group.
Substituted Furan Carboxylic Acids with Aromatic/Aliphatic Groups
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid
- Structure: Phenoxy methyl substituent with a fluorine atom.
- Properties : Molecular weight = 236.05 g/mol, logP ≈ 2.5 (estimated).
- Key Differences : The fluorinated aromatic group enhances lipophilicity and may improve blood-brain barrier penetration relative to the target compound’s furan-based substituent .
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid
Heterocyclic and Alkynyl Derivatives
5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid (CAS 186028-79-5)
- Structure: Branched alkynyl amino substituent.
- Properties : Molecular weight = 207.23 g/mol.
5-((Diethylamino)methyl)-2-methylfuran-3-carboxylic acid
Comparative Analysis of Key Properties
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituent Type | Molecular Weight (g/mol) | logP/XLogP3 | Notable Properties |
|---|---|---|---|---|
| Target Compound | 2-Methyl-furan-3-carbonyl | ~277.25 (estimated) | ~1.2 (est.) | Moderate polarity, bifunctional |
| 5-[[(5-Carboxyfuran-2-yl)methylamino]methyl]-furan-2-carboxylic acid | 5-Carboxyfuran | 265.22 | -1.6 | High polarity, 3 H-bond donors |
| 5-Acetylaminofuran-2-carboxylic acid | Acetyl | 183.16 | 0.5 | Enhanced metabolic stability |
| 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid | Fluorophenoxy | 236.05 | ~2.5 | Increased lipophilicity |
| 5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid | Alkynyl amino | 207.23 | ~1.8 | Rigid structure for conjugation |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-{[(2-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-2-carboxylic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. For example:
- Amide bond formation : React 2-methylfuran-3-carbonyl chloride with a furan-2-carboxylic acid derivative containing an aminomethyl group. Use a base like triethylamine to neutralize HCl byproducts.
- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity, as seen in analogous furan syntheses .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) improves purity. Monitor yield via HPLC or LC-MS, ensuring >95% purity for biological assays .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- 1H/13C NMR : Identify key signals, such as the furan proton resonances (δ 6.2–7.5 ppm) and the amide NH (δ 8.0–8.5 ppm). Compare with analogs like 5-(4-Methoxyphenyl)furan-3-carboxylic acid, where furan protons appear at δ 6.8–7.2 ppm .
- IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C₁₂H₁₂N₂O₅: 288.0753) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data observed in structurally analogous furan-carboxylic acid derivatives?
- Cross-validation assays : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity. For example, 5-(4-Methoxyphenyl)furan-3-carboxylic acid showed anti-inflammatory activity in both COX-2 inhibition (IC₅₀ = 12 µM) and NF-κB reporter assays .
- Structural analysis : Compare X-ray crystallography or DFT-optimized structures to identify steric/electronic differences. Analogous compounds with phenyl substitutions exhibited varied binding affinities due to π-π stacking interactions .
Q. What computational approaches predict interaction mechanisms between this compound and enzymatic targets?
- Molecular docking : Use AutoDock Vina to model binding to targets like COX-2 or bacterial enoyl-ACP reductase. For example, furan-carboxylic acids with hydrophobic substituents showed stronger binding to COX-2 (ΔG = -9.2 kcal/mol) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Substituents like methyl groups lower HOMO energy (-6.3 eV), reducing electrophilicity .
Q. How do reaction conditions influence the stability of this compound during derivatization?
- pH sensitivity : The carboxylic acid group is prone to decarboxylation under strong acidic/basic conditions. Optimize pH 6–8 for reactions involving this moiety .
- Temperature control : High temperatures (>100°C) may degrade the furan ring. Microwave-assisted synthesis at 80°C for 30 minutes improves yield without decomposition .
Data Analysis and Mechanistic Questions
Q. How can researchers address discrepancies in spectral data (e.g., NMR splitting patterns) between synthetic batches?
- Isomer identification : Use NOESY or ROESY NMR to detect E/Z isomers, as seen in furan-vinyl derivatives where E-isomers dominate (>98:2 ratio) .
- Dynamic effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the aminomethyl linker .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Leaving group effects : The 2-methylfuran-3-carbonyl group’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon (partial charge: +0.35 e).
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating amidation (k = 0.45 min⁻¹ in DMF vs. 0.12 min⁻¹ in THF) .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
